5-Bromo-2-ethoxy-3-methoxypyridine

Beschreibung

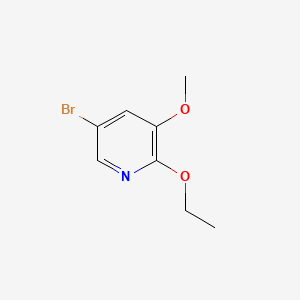

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-ethoxy-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQDAPOKQNRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735452 | |

| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241752-31-7 | |

| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway for 5-Bromo-2-ethoxy-3-methoxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 5-Bromo-2-ethoxy-3-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis is designed as a multi-step process, commencing with the commercially available 2-hydroxy-3-methoxypyridine. The pathway involves an initial etherification to introduce the ethoxy group, followed by a regioselective bromination at the 5-position of the pyridine ring.

I. Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from 2-hydroxy-3-methoxypyridine. The first step is a Williamson ether synthesis to form the intermediate 2-ethoxy-3-methoxypyridine. This is followed by an electrophilic aromatic substitution, specifically a bromination, to yield the final product. The electron-donating nature of the ethoxy and methoxy groups activates the pyridine ring and directs the incoming electrophile to the C-5 position.

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-ethoxy-3-methoxypyridine via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[1][2] In this step, the hydroxyl group of 2-hydroxy-3-methoxypyridine is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-hydroxy-3-methoxypyridine (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Alkoxide: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the pyridin-2-olate salt.

-

Etherification: Add the ethylating agent, such as ethyl iodide (EtI, 1.2 eq) or diethyl sulfate ((Et)2SO4, 1.2 eq), dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-ethoxy-3-methoxypyridine.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 2-hydroxy-3-methoxypyridine | 1.0 eq | Starting material. |

| Sodium Hydride (NaH) | 1.1 eq | Strong base for deprotonation. Handle with care. |

| or Potassium Carbonate (K2CO3) | 1.5 eq | A milder base alternative. |

| Ethyl Iodide (EtI) | 1.2 eq | Ethylating agent. |

| or Diethyl Sulfate ((Et)2SO4) | 1.2 eq | Alternative ethylating agent. |

| DMF or Acetonitrile | - | Anhydrous aprotic solvent. |

| Temperature | 50-80 °C | Reaction temperature. |

| Reaction Time | 2-6 hours | Monitor by TLC. |

| Expected Yield | 70-90% | Yields can vary based on specific conditions and scale.[1] |

Step 2: Synthesis of this compound via Electrophilic Bromination

The second step involves the regioselective bromination of the electron-rich 2-ethoxy-3-methoxypyridine. The combined activating effect of the ortho-ethoxy and meta-methoxy groups directs the electrophilic attack of bromine to the C-5 position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for activated aromatic and heteroaromatic rings.[3] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) and can be initiated by light or a radical initiator.[4]

Experimental Protocol:

-

Reaction Setup: Dissolve 2-ethoxy-3-methoxypyridine (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) in a reaction vessel protected from light.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution.

-

Initiation (if necessary): For radical-mediated bromination, a radical initiator like azobisisobutyronitrile (AIBN) can be added, and the reaction mixture can be heated to reflux. Alternatively, the reaction can be initiated by exposure to a light source.[3] For electrophilic aromatic substitution on a highly activated ring, the reaction may proceed at room temperature without an initiator.

-

Reaction Conditions: Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield this compound.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 2-ethoxy-3-methoxypyridine | 1.0 eq | Substrate for bromination. |

| N-Bromosuccinimide (NBS) | 1.05 eq | Brominating agent. |

| Carbon Tetrachloride (CCl4) | - | Anhydrous non-polar solvent. |

| AIBN (optional) | catalytic | Radical initiator. |

| Temperature | Room Temp. to Reflux | Dependent on the need for initiation. |

| Reaction Time | 1-4 hours | Monitor by TLC. |

| Expected Yield | 80-95% | High yields are expected for bromination of activated pyridines. |

III. Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is outlined in the following diagram.

Caption: Workflow for the synthesis of this compound.

References

5-Bromo-2-ethoxy-3-methoxypyridine: A Technical Overview for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-ethoxy-3-methoxypyridine, with the CAS number 1241752-31-7, is a halogenated and polysubstituted pyridine derivative. Pyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. This technical guide provides a summary of the available physicochemical properties, outlines generalized experimental protocols for its synthesis and characterization, and presents a conceptual workflow relevant to its potential application in drug discovery.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H10BrNO2 | Sunway Pharm Ltd[1] |

| Molecular Weight | 232.07 g/mol | Sunway Pharm Ltd[1] |

| Predicted pKa | 2.42 ± 0.10 | ChemicalBook[2] |

| Predicted LogP | 2.59 | ChemicalBook[2] |

Experimental Protocols

Due to the absence of specific published experimental methods for this compound, the following sections provide generalized protocols based on standard organic chemistry techniques for the synthesis and characterization of similar substituted pyridine compounds. These are intended to serve as a starting point for laboratory investigation.

Representative Synthesis Protocol

The synthesis of this compound would likely involve a multi-step process, starting from a more readily available pyridine precursor. A plausible synthetic route could involve the introduction of the bromo, methoxy, and ethoxy groups in a regioselective manner. Below is a conceptual protocol inspired by general methods for synthesizing substituted pyridines.

Objective: To provide a hypothetical synthetic route for this compound.

Materials:

-

A suitable starting material, such as a dihalopyridine or a hydroxypyridine.

-

Brominating agent (e.g., N-Bromosuccinimide).

-

Sodium methoxide.

-

Sodium ethoxide.

-

Appropriate solvents (e.g., DMF, THF, Methanol, Ethanol).

-

Acids and bases for pH adjustment.

-

Reagents for work-up and purification (e.g., ethyl acetate, brine, magnesium sulfate).

Procedure:

-

Starting Material Selection: Begin with a commercially available pyridine derivative that allows for the sequential and regioselective introduction of the desired substituents.

-

Introduction of Substituents: The order of introduction of the bromo, methoxy, and ethoxy groups is crucial and would need to be determined based on the directing effects of the substituents on the pyridine ring.

-

Reaction Conditions: Each substitution step would be carried out under optimized conditions, including temperature, reaction time, and choice of solvent and base.

-

Work-up and Purification: After each step, the reaction mixture would be subjected to a standard aqueous work-up to remove inorganic byproducts. The crude product would then be purified using techniques such as column chromatography, recrystallization, or distillation to isolate the desired intermediate.

-

Final Product Formation: The final substitution step would yield the target compound, this compound.

-

Characterization: The structure and purity of the final product would be confirmed by spectroscopic methods as described below.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the synthesized compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

¹H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their connectivity. The chemical shifts, integration, and coupling constants of the aromatic protons and the protons of the ethoxy and methoxy groups will be indicative of the final structure.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to establish the connectivity between protons and carbons and to confirm the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the compound.

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (232.07 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom.

Conceptual Workflow in Drug Discovery

Substituted pyridines are often investigated as potential therapeutic agents. The following diagram illustrates a general workflow for the initial stages of a drug discovery project involving a novel compound like this compound.

Caption: A generalized workflow for the early stages of drug discovery.

Disclaimer: This document provides a summary of available information and generalized scientific protocols. All laboratory work should be conducted by qualified professionals in accordance with appropriate safety guidelines. The predicted physicochemical properties have not been experimentally verified.

References

Technical Guide on 5-Bromo-2-ethoxy-3-methoxypyridine: Current Landscape and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the chemical compound 5-Bromo-2-ethoxy-3-methoxypyridine (CAS No. 1241752-31-7). Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of in-depth technical data. This document summarizes the available information and highlights the absence of detailed experimental protocols, quantitative biological data, and established signaling pathway associations, thereby identifying a clear opportunity for further research and development in this area.

Introduction

This compound is a substituted pyridine derivative. Pyridine and its analogues are fundamental heterocyclic structures that are integral to numerous biologically active molecules and pharmaceutical compounds. The presence of bromo, ethoxy, and methoxy functional groups on the pyridine ring suggests potential for diverse chemical modifications and a range of pharmacological activities. However, specific research into the properties and applications of this particular compound is currently limited.

Physicochemical Properties

Basic information for this compound has been collated from chemical supplier databases. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1241752-31-7 | [1][2][3][4][5] |

| Molecular Formula | C8H10BrNO2 | [1][2][3][4] |

| Molecular Weight | 232.08 g/mol | [1][2][4] |

| Purity | Typically offered at ≥97% | [2][4] |

| Storage Conditions | Room temperature, under inert atmosphere | [1] |

Synthesis and Experimental Protocols

A thorough search of the scientific literature did not yield specific, detailed experimental protocols for the synthesis of this compound. However, general synthetic strategies for analogous substituted pyridines can be inferred from related compounds. For instance, the synthesis of similar alkoxy-pyridines often involves nucleophilic substitution reactions on a di-halogenated pyridine precursor.

Hypothetical Synthesis Workflow:

A plausible synthetic route could involve a two-step process starting from a di-halopyridine, where sequential nucleophilic substitution with sodium methoxide and sodium ethoxide is performed. The regioselectivity of such reactions would be a critical factor to control.

Caption: Hypothetical workflow for the synthesis of this compound.

Note: This diagram represents a generalized synthetic approach and is not based on a published experimental protocol for this specific compound.

Biological Activity and Signaling Pathways

At present, there are no published studies detailing the biological activity of this compound. Consequently, no associated signaling pathways have been identified or characterized. The core requirement to visualize signaling pathways cannot be fulfilled due to the absence of this foundational data.

Discussion and Future Outlook

The lack of comprehensive data on this compound presents a clear gap in the current scientific knowledge. For researchers and professionals in drug development, this compound represents an unexplored chemical entity with potential for discovery.

Recommendations for Future Research:

-

Development and Publication of a Robust Synthetic Protocol: A detailed, validated, and high-yield synthesis method is the first critical step to enable broader research.

-

Physicochemical Characterization: Comprehensive analysis, including NMR, IR, and mass spectrometry, should be performed and the data made publicly available.

-

Screening for Biological Activity: The compound should be screened against a variety of biological targets and cell lines to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, SAR studies with related analogues would be valuable for lead optimization.

Conclusion

While this compound is a recognized and commercially available chemical compound, it remains largely uncharacterized in the scientific literature. This guide serves to highlight the current void in technical information and to encourage the scientific community to undertake the necessary research to elucidate the properties and potential applications of this molecule. The path from a catalogued chemical to a well-understood compound with potential therapeutic value is dependent on such foundational research.

References

- 1. 1241752-31-7|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - CAS:1241752-31-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 5. This compound | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Overview of 5-Bromo-2-ethoxy-3-methoxypyridine

This guide provides an in-depth analysis of the molecular characteristics of 5-Bromo-2-ethoxy-3-methoxypyridine, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. Below, we detail its molecular structure and weight, presenting the information in a clear, accessible format for scientific review.

Molecular Data Summary

The fundamental quantitative data for this compound is summarized in the table below. This information is critical for experimental design, chemical synthesis, and regulatory documentation.

| Property | Value | Reference |

| Molecular Formula | C8H10BrNO2 | [1] |

| Molecular Weight | 232.07 g/mol | [1] |

| CAS Number | 1241752-31-7 | [1] |

Molecular Structure Visualization

The structural arrangement of atoms and bonds in this compound is crucial for understanding its chemical behavior and potential interactions in biological systems. The following diagram, generated using the Graphviz DOT language, illustrates the molecular structure based on its IUPAC name.

Caption: Molecular structure of this compound.

This technical guide serves as a foundational resource for professionals engaged in advanced chemical research. The provided data and structural visualization are essential for the accurate planning and execution of studies involving this compound.

References

Spectroscopic Data for 5-Bromo-2-ethoxy-3-methoxypyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the request for a comprehensive technical guide on the spectroscopic data (NMR, IR, MS) of 5-Bromo-2-ethoxy-3-methoxypyridine. Despite a thorough search of available scientific literature and chemical databases, no specific experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared, or Mass Spectrometry) for this compound has been publicly reported. Similarly, detailed experimental protocols for the synthesis and characterization of this compound are not available.

The absence of this information in the public domain prevents the creation of a detailed technical guide with quantitative data tables and specific experimental methodologies as requested. The scientific community has not yet published the synthesis or full characterization of this specific molecule.

While data for structurally related compounds such as 5-Bromo-2-methoxypyridine and other substituted pyridines are available, these are not directly applicable to the target molecule and are therefore not presented here to avoid providing misleading information.

Data Presentation

As no experimental data for this compound has been found, the following tables are intentionally left blank.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| - | - | - | - | - |

| - | - | - | - | - |

| - | - | - | - | - |

| - | - | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| - | - |

| - | - |

| - | - |

| - | - |

| - | - |

| - | - |

| - | - |

| - | - |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| - | - | - |

| - | - | - |

| - | - | - |

| - | - | - |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| - | - | - |

| - | - | - |

| - | - | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not available in the reviewed literature.

Visualization of Experimental Workflow

In the absence of a specific experimental procedure, a generalized workflow for the characterization of a novel chemical compound is presented below. This diagram illustrates the logical sequence of steps that would be undertaken to acquire the spectroscopic data if the compound were synthesized.

Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This document serves to inform researchers, scientists, and drug development professionals that the requested spectroscopic data (NMR, IR, MS) and experimental protocols for this compound are not currently available in the public scientific domain. Further research and publication are required for this information to become accessible. It is recommended to consult chemical synthesis services for the custom synthesis and characterization of this compound if it is essential for a research program.

Unveiling 5-Bromo-2-ethoxy-3-methoxypyridine: A Technical Guide for Researchers

For Immediate Release:

[City, State] – December 26, 2025 – 5-Bromo-2-ethoxy-3-methoxypyridine, a substituted pyridine derivative, is a commercially available compound for research and development purposes. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and potential applications for researchers, scientists, and drug development professionals. While detailed experimental data for this specific compound remains limited in publicly accessible literature, this guide consolidates available information and provides context based on structurally similar molecules.

Chemical Identity and Properties

This compound is a halogenated pyridine with ethoxy and methoxy functional groups. Its chemical structure suggests its potential as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.

| Property | Value | Source |

| CAS Number | 1241752-31-7 | Sunway Pharm Ltd. |

| Molecular Formula | C₈H₁₀BrNO₂ | Sunway Pharm Ltd. |

| Molecular Weight | 232.07 g/mol | Sunway Pharm Ltd. |

Commercial Availability

This compound is available from various chemical suppliers. Researchers can procure this compound for laboratory-scale synthesis and screening.

| Supplier | Purity | Available Quantities |

| Sunway Pharm Ltd. | 97% | 1g, 5g |

| BLD Pharm | - | Inquire for details |

Note: Availability and purity levels are subject to change. Please consult the suppliers directly for the most current information.

Potential Applications in Research and Drug Discovery

The structural motifs present in this compound, namely the bromopyridine core, are of significant interest in medicinal chemistry. Brominated heterocyclic compounds often serve as key intermediates in the synthesis of bioactive molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

The pyridine ring itself is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The ethoxy and methoxy groups can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

While no specific biological activity has been reported for this compound in the public domain, its structural similarity to other substituted pyridines suggests potential for exploration in various therapeutic areas.

Synthesis and Experimental Protocols

General Workflow for Characterization:

The following diagram illustrates a general workflow for the characterization of a novel or commercially sourced chemical entity like this compound.

Note on Experimental Design:

Given the lack of specific experimental data, researchers should exercise caution and perform thorough characterization of the starting material. Initial small-scale reactions are recommended to establish optimal conditions for any synthetic transformations.

Logical Relationships in Drug Discovery

The utility of a building block like this compound in a drug discovery program can be visualized through a logical relationship diagram.

This guide serves as a starting point for researchers interested in utilizing this compound. As more research is conducted and published, a more detailed understanding of its properties and applications will undoubtedly emerge.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. All laboratory work should be conducted in accordance with established safety procedures and by qualified personnel.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-ethoxy-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-ethoxy-3-methoxypyridine is a polysubstituted pyridine derivative with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Understanding the electrophilic and nucleophilic characteristics of this molecule is paramount for its effective utilization as a chemical building block. This technical guide provides a comprehensive analysis of the reactive sites of this compound, supported by an examination of the electronic effects of its substituents, predicted spectroscopic data, and proposed reaction pathways. Detailed experimental protocols for analogous reactions are provided to guide synthetic applications.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds. The introduction of various substituents onto this heterocyclic core allows for the fine-tuning of its electronic properties, thereby dictating its reactivity and interaction with biological targets. In this compound, the interplay of the electron-withdrawing bromine atom and the electron-donating ethoxy and methoxy groups creates a unique electronic landscape, defining specific sites for both electrophilic and nucleophilic attack. This guide will dissect these properties to provide a predictive framework for the molecule's reactivity.

Electronic Properties and Site Analysis

The reactivity of this compound is governed by the cumulative electronic effects of its substituents:

-

Bromo Group (-Br) at C5: The bromine atom is an electronegative substituent that exerts a deactivating, electron-withdrawing inductive effect (-I) on the pyridine ring. However, it also possesses lone pairs that can participate in resonance, exhibiting a weak, deactivating +M effect. Overall, the inductive effect dominates, making the ring electron-deficient. The C-Br bond itself is a key electrophilic site.

-

Ethoxy (-OCH2CH3) and Methoxy (-OCH3) Groups at C2 and C3: The alkoxy groups are strong electron-donating groups through resonance (+M effect) due to the lone pairs on the oxygen atoms. They also exhibit a weaker electron-withdrawing inductive effect (-I). The net effect is a significant increase in electron density on the pyridine ring, particularly at the ortho and para positions relative to their location.

The combination of these effects leads to the following predictions:

-

Nucleophilic Sites: The pyridine nitrogen atom (N1) is the most basic and primary nucleophilic center, readily participating in reactions with electrophiles such as protonation or alkylation. The electron-donating alkoxy groups increase the electron density of the pyridine ring, making the carbon atoms at positions C4 and C6 more susceptible to electrophilic attack than in unsubstituted pyridine.

-

Electrophilic Sites: The carbon atom bonded to the bromine (C5) is the most prominent electrophilic site. The C-Br bond is susceptible to cleavage in various reactions, most notably in metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, particularly at the C2, C4, and C6 positions, also makes it susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present at these positions.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.0 (d, 1H, H6), 7.2-7.4 (d, 1H, H4), 4.2-4.4 (q, 2H, -OCH₂CH₃), 3.8-4.0 (s, 3H, -OCH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ 160-165 (C2), 150-155 (C6), 140-145 (C3), 120-125 (C4), 110-115 (C5), 65-70 (-OCH₂CH₃), 55-60 (-OCH₃), 14-16 (-OCH₂CH₃) ppm |

| IR (KBr) | ~3100-3000 (C-H aromatic), ~2980-2850 (C-H aliphatic), ~1600, 1470 (C=C, C=N ring stretching), ~1250 (C-O-C asymmetric stretching), ~1050 (C-O-C symmetric stretching), ~600-500 (C-Br stretching) cm⁻¹ |

| Mass Spectrometry (EI) | M⁺ peaks at m/z 247 and 249 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). Fragmentation may involve loss of ethyl, ethoxy, methyl, and methoxy radicals. |

Reactivity and Potential Transformations

Electrophilic Reactions

The pyridine nitrogen is the most likely site of electrophilic attack.

-

Protonation: Reaction with a strong acid will protonate the nitrogen atom, forming a pyridinium salt.

-

Alkylation: Alkyl halides can alkylate the nitrogen atom to form N-alkylpyridinium salts.

Electrophilic aromatic substitution on the ring is generally difficult due to the electron-withdrawing nature of the pyridine nitrogen. However, the activating effect of the two alkoxy groups might allow for substitution at the C4 or C6 positions under specific conditions.

Nucleophilic Reactions

The primary site for nucleophilic attack is the carbon atom at position 5, which is bonded to the bromine atom.

-

Palladium-Catalyzed Cross-Coupling Reactions: This is a highly valuable transformation for this compound. The C5-Br bond can readily participate in reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols (Analogous Reactions)

While a specific protocol for the synthesis of this compound is not available, a plausible route can be adapted from the synthesis of similar compounds.

Proposed Synthesis of this compound

A potential synthetic route could involve the bromination of a 2-ethoxy-3-methoxypyridine precursor.

Step 1: Synthesis of 2-Ethoxy-3-methoxypyridine This precursor could potentially be synthesized from commercially available 2-chloro-3-methoxypyridine by nucleophilic substitution with sodium ethoxide.

-

Reagents: 2-Chloro-3-methoxypyridine, Sodium ethoxide, Ethanol (anhydrous).

-

Procedure: To a solution of sodium ethoxide in anhydrous ethanol, 2-chloro-3-methoxypyridine is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC or GC-MS). After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-ethoxy-3-methoxypyridine.

Step 2: Bromination of 2-Ethoxy-3-methoxypyridine The synthesized 2-ethoxy-3-methoxypyridine can then be brominated at the C5 position.

-

Reagents: 2-Ethoxy-3-methoxypyridine, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure: To a solution of 2-ethoxy-3-methoxypyridine in acetonitrile, N-bromosuccinimide is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed. The solvent is then removed, and the residue is purified by column chromatography on silica gel to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This protocol describes a typical Suzuki-Miyaura coupling of a bromopyridine derivative.

Table 2: General Protocol for Suzuki-Miyaura Coupling

| Parameter | Details |

| Reactants | This compound (1.0 eq.), Arylboronic acid (1.2 eq.) |

| Catalyst | Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.05 eq.) |

| Base | K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.) |

| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1) |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Work-up | The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |

| Purification | The crude product is purified by column chromatography on silica gel. |

Visualizations

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-ethoxy-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the purine ring of ATP allows for competitive binding within the kinase hinge region, a critical interaction for potent inhibition. The starting material, 5-Bromo-2-ethoxy-3-methoxypyridine , offers a versatile platform for developing novel kinase inhibitors. The bromine atom at the C5 position serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino substituents, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets. The 2-ethoxy and 3-methoxy groups on the pyridine ring can influence the molecule's conformation, solubility, and metabolic stability, and may form additional interactions within the ATP-binding pocket.

These application notes provide detailed protocols for the synthesis of potential kinase inhibitors derived from this compound, targeting key signaling pathways implicated in diseases like cancer.

Target Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in many human cancers, making its components attractive targets for therapeutic intervention.[1][3] Kinase inhibitors designed from the this compound scaffold can be directed to target key kinases in this pathway, such as PI3K, Akt, or mTOR.

Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Synthetic Strategy and Experimental Workflow

The primary synthetic approach involves leveraging the bromine atom on the this compound core for palladium-catalyzed cross-coupling reactions. A general workflow includes an initial Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety, followed by a potential second coupling reaction, such as a Buchwald-Hartwig amination, if another reactive site is available or introduced.

Figure 2: General Synthetic Workflow.

Data Presentation

The following table summarizes representative inhibitory activities of various pyridine-based kinase inhibitors from the literature. This data illustrates the potential potency that can be achieved with this class of compounds.

| Compound ID (Reference) | Target Kinase | IC50 (nM) | Scaffold Type |

| 7f [4] | EGFR | 0.008 | Pyrido[3,4-d]pyrimidine |

| 5f [4] | EGFR | 0.13 | Pyrido[4,3-d]pyrimidine |

| RMC-113 [1] | PIKfyve | 8 | Isothiazolo[4,3-b]pyridine |

| Compound 26 | VRK1 | 150 | 2-Aminopyridine |

| Compound 12 | PIM-1 | 14.3 | Pyridine-based |

| ST4j [5] | JAK2 (Cell-based) | 17,900 | Quinoxalinone |

Note: The IC50 values presented are for analogous pyridine-containing structures and serve as a reference for the potential efficacy of newly synthesized compounds based on the this compound scaffold.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use. Reactions involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

-

This compound (1.0 equiv)

-

Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Schlenk flask or microwave vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir vigorously.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours (conventional) or 10-30 minutes (microwave).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-ethoxy-3-methoxypyridine.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Buchwald-Hartwig Amination of a 5-Aryl-bromopyridine Intermediate

This protocol outlines a general procedure for the C-N cross-coupling of an amine with a bromopyridine derivative, which could be a subsequent step if the coupled aryl group in Protocol 1 also contains a reactive halide. For the purpose of this note, we will describe the amination of the initial this compound.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos or BINAP, 4-6 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

-

Schlenk flask

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

-

Add the this compound to the flask.

-

Seal the flask, then evacuate and backfill with inert gas (repeat three times).

-

Add the anhydrous, degassed solvent via syringe, followed by the amine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-2-ethoxy-3-methoxypyridine derivative.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

-

Recombinant target kinase

-

Kinase substrate (specific to the target kinase)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Synthesized inhibitor compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

-

In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Add the kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols provided for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer robust methods for elaborating this core scaffold. By systematically introducing diverse chemical functionalities, researchers can explore the SAR and develop potent and selective inhibitors targeting key signaling pathways involved in various diseases. The provided workflow and assay protocol offer a clear path from chemical synthesis to biological evaluation, facilitating the drug discovery process.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-ethoxy-3-methoxypyridine: A Versatile Building Block in Modern Drug Discovery

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 5-Bromo-2-ethoxy-3-methoxypyridine has emerged as a valuable scaffold, offering medicinal chemists a versatile platform for the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring a reactive bromine atom and electronically distinct alkoxy groups, provides a handle for sophisticated molecular engineering, enabling the exploration of new chemical space in the pursuit of potent and selective drug candidates.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols associated with this compound. While specific, publicly available data on drug candidates synthesized directly from this building block is limited, its structural motifs are present in compounds targeting key therapeutic areas, particularly in the realms of kinase inhibition and G-protein coupled receptor (GPCR) modulation. The protocols and data presented herein are based on established methodologies for analogous substituted bromopyridines and serve as a practical guide for the utilization of this promising building block.

Application Notes

Substituted pyridines are a cornerstone of many FDA-approved drugs, valued for their ability to engage in critical hydrogen bonding and other non-covalent interactions within biological targets. The 2,3,5-trisubstituted pattern of this compound offers a unique electronic and steric profile, influencing the molecule's reactivity and the pharmacokinetic properties of its derivatives.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic tools allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, respectively. This modularity is a key advantage in structure-activity relationship (SAR) studies, where systematic structural modifications are undertaken to optimize the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.

The 2-ethoxy and 3-methoxy groups are not merely passive substituents. They play a crucial role in modulating the reactivity of the pyridine ring and can influence the binding affinity and selectivity of the final compound by participating in specific interactions with the target protein. The differential placement of these alkoxy groups can also be exploited to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.

While direct evidence from the public domain is scarce, the structural features of this compound make it an attractive starting material for the synthesis of inhibitors of various protein kinases and modulators of GPCRs, two of the most important classes of drug targets.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki Coupling of a Related 2-Bromopyridine:

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 18 | Moderate to Good |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | Good to Excellent |

Note: This data is for a related 2-bromopyridine and serves as a starting point for optimization.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a generic amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

-

Add potassium phosphate (1.4 eq).

-

Add anhydrous toluene.

-

Add the amine (1.2 eq).

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Buchwald-Hartwig Amination of a Related Bromo-Aromatic Compound:

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 88 |

| 4-Methoxyaniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 18 | 90 |

Note: This data is for a related bromo-aromatic compound and serves as a starting point for optimization.

Visualizations

Logical Workflow for Drug Discovery Using this compound

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-ethoxy-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the Sonogashira coupling of 5-Bromo-2-ethoxy-3-methoxypyridine with terminal alkynes. This reaction is a powerful tool for the synthesis of novel substituted pyridines, which are key structural motifs in many pharmaceuticals and functional materials.

Introduction

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] Due to its mild reaction conditions and tolerance of a wide range of functional groups, the Sonogashira coupling has become an invaluable tool in medicinal chemistry and materials science for the synthesis of complex molecules.[1][3]

The functionalization of pyridine rings is of particular interest due to their prevalence in biologically active compounds.[4] The Sonogashira coupling of this compound allows for the introduction of diverse alkynyl substituents at the 5-position, providing access to a wide array of novel compounds for drug discovery and development.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.[5][6] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl-substituted pyridine and regenerates the active palladium(0) catalyst.[5][6]

Experimental Protocol

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of bromopyridine derivatives.[7][8] Optimization of reaction parameters may be necessary for specific alkyne substrates.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

-

Copper(I) iodide (CuI)

-

Ligand (e.g., Triphenylphosphine [PPh₃], if using a palladium(II) precursor)

-

Base (e.g., Triethylamine [Et₃N] or Diisopropylethylamine [DIPEA])

-

Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF] or Tetrahydrofuran [THF])

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., 2.5-5 mol%) and copper(I) iodide (e.g., 5 mol%). If using a Pd(II) precursor, add the phosphine ligand (e.g., 5-10 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Add the anhydrous solvent, this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine hydrohalide salt.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-2-ethoxy-3-methoxypyridine.[3]

Data Presentation

The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Representative Reaction Conditions for Sonogashira Coupling of Bromopyridines

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98[7] |

| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 16 | 92[8] |

| 3 | 2-Bromo-3-methoxypyridine | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (5) | Et₃N | DMF | 80 | 12 | (Typical) |

| 4 | 5-Bromo-N-phenylpyridin-3-amine | Various | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | DMF | 80 | 12 | (Typical)[4] |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the Sonogashira coupling reaction.

Catalytic Cycle

Caption: Simplified catalytic cycle of the Sonogashira coupling.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-ethoxy-3-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups.[1][3][4] The synthesis of substituted aminopyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-2-ethoxy-3-methoxypyridine, a key intermediate for the synthesis of various pharmaceutical agents.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 5-amino-2-ethoxy-3-methoxypyridine and regenerate the Pd(0) catalyst.[1][5][6] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.[1][2]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is not extensively available, these examples with structurally similar substrates provide a strong starting point for reaction optimization.

| Amine Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 88 | [5] |

| Morpholine | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu (1.5) | Toluene | 100 | 4 | 98 | [7] |

| n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 96 | [7] |

| Cyclohexylamine | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 80 | 4 | 60 | [7] |

| Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75-85 | [8] |

Experimental Protocols

The following is a general procedure for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be optimized for the specific amine coupling partner based on the data in the table above and preliminary small-scale experiments.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 0.1 M)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium precursor, the phosphine ligand, and the base.[1]

-

Solvent and Amine Addition: Add the anhydrous, degassed solvent followed by the amine coupling partner via syringe.[1][4]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][9]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3][10]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.[1][3]

-

Extraction: Wash the filtrate with water and brine. Separate the organic layer.[1][5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 5-amino-2-ethoxy-3-methoxypyridine.[1]

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a pre-catalyst or ensure an inert atmosphere is maintained.[10] |

| Suboptimal temperature | Screen a range of temperatures (e.g., 80-120 °C). Consider microwave irradiation.[10] | |

| Inappropriate base | Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Match the base to the substrate and ligand.[10] | |

| Poor reagent quality | Use anhydrous, degassed solvents and high-purity reagents.[10] | |

| Side Product Formation | Hydrodehalogenation | Use a less sterically hindered ligand or a milder base. |

| Dimerization of starting material | Lower the reaction temperature. |

Conclusion

The Buchwald-Hartwig amination is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted 2-ethoxy-3-methoxy-5-aminopyridines. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

reaction conditions for lithiation of 5-Bromo-2-ethoxy-3-methoxypyridine

Application Note: Lithiation of 5-Bromo-2-ethoxy-3-methoxypyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The lithiation of halogenated pyridines is a fundamental transformation in organic synthesis, enabling the introduction of a wide array of functional groups onto the pyridine ring. This application note provides a detailed protocol for the lithiation of this compound via lithium-halogen exchange. The resulting organolithium intermediate is a potent nucleophile that can react with various electrophiles, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The reaction proceeds via a lithium-halogen exchange mechanism, where an organolithium reagent, such as n-butyllithium (n-BuLi), selectively exchanges with the bromine atom at the 5-position of the pyridine ring. This process is typically carried out at low temperatures to ensure the stability of the highly reactive lithiated intermediate.

Data Presentation

The following table summarizes typical reaction conditions for the lithiation of substituted bromopyridines, which can be adapted for this compound.

| Parameter | Condition | Rationale |

| Lithiating Agent | n-Butyllithium (n-BuLi) | Commonly used for efficient lithium-halogen exchange on bromopyridines.[1][2][3] |

| Equivalents of n-BuLi | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the starting material. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Toluene | Anhydrous polar aprotic solvents are necessary to solvate the organolithium species.[1][4] |

| Concentration | 0.1 - 0.5 M | Affects reaction kinetics and solubility of intermediates. |

| Temperature | -78 °C | Crucial for preventing side reactions and decomposition of the lithiated intermediate.[2][4] |

| Reaction Time (Lithiation) | 30 - 60 minutes | Generally sufficient for complete lithium-halogen exchange.[2][5] |

| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive towards oxygen and moisture.[3][5] |

| Quenching Agent | Various Electrophiles (e.g., DMF, aldehydes, ketones, CO2) | The choice of electrophile determines the functional group introduced. |

| Reaction Time (Quench) | 1 - 3 hours (warming to room temp.) | Allows for the complete reaction of the lithiated intermediate with the electrophile.[5] |

Experimental Protocol

This protocol describes a general procedure for the lithiation of this compound and subsequent quenching with an electrophile.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)[3]

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., N,N-Dimethylformamide for formylation)

-

Dry ice/acetone bath

-

Inert gas (Argon or Nitrogen)

-

Standard glassware (round-bottom flask, syringes, septa)

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

-

Assemble a two- or three-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen/argon inlet.

-

-

Reaction Setup:

-

Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous THF to a concentration of approximately 0.2-0.5 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.

-

-

Lithiation:

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe over a period of 10-15 minutes. It is important to keep the needle tip below the surface of the reaction mixture and to control the addition rate to maintain the low temperature.

-

Stir the reaction mixture at -78 °C for 30-60 minutes. Successful lithiation is often indicated by a color change.

-

-

Electrophilic Quench:

-

Add the desired electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

After the addition is complete, continue to stir the reaction mixture at -78 °C for an additional hour.

-

Slowly warm the reaction to room temperature and let it stir for an additional 1-3 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to yield the desired substituted pyridine.

-

Visualizations

Experimental Workflow Diagram:

Caption: Experimental workflow for the lithiation of this compound.

Signaling Pathway (Reaction Mechanism):

References

Application Notes and Protocols: 5-Bromo-2-ethoxy-3-methoxypyridine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established chemical principles and known reactivity of structurally similar compounds. Direct literature precedent for the synthesis and agrochemical applications of 5-Bromo-2-ethoxy-3-methoxypyridine is limited. These protocols are intended to serve as a starting point for research and development, and optimization may be required.

Introduction

This compound is a functionalized pyridine derivative with potential as a key intermediate in the synthesis of novel agrochemicals. The presence of a reactive bromine atom at the 5-position allows for the introduction of various substituents through cross-coupling reactions, while the ethoxy and methoxy groups can influence the molecule's physicochemical properties and biological activity. This document outlines a proposed synthetic route to this compound and its potential applications in the synthesis of agrochemical scaffolds, such as fungicides and herbicides, via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 5-bromo-2-chloro-3-methoxypyridine, with sodium ethoxide.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Bromo-2-chloro-3-methoxypyridine

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol in a round-bottom flask, add 5-bromo-2-chloro-3-methoxypyridine (1.0 equivalent).

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to obtain this compound.

Illustrative Data:

| Starting Material | Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 5-Bromo-2-chloro-3-methoxypyridine | NaOEt (1.2) | EtOH | Reflux | 5 | 85 |

Application in Agrochemical Synthesis

The bromine atom at the 5-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of agrochemically relevant scaffolds.

Synthesis of Fungicidal Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction can be employed to form a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids, leading to the synthesis of potential fungicidal compounds.

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-ethoxy-3-methoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note adapts the high-yield synthesis of the methoxy analogue to propose a robust protocol for the large-scale production of 5-Bromo-2-ethoxy-3-nitropyridine, a key derivative. The presented methodology involves the nucleophilic substitution of a chloro-precursor with sodium ethoxide.

Data Presentation

The following table summarizes the quantitative data from the analogous synthesis of 5-Bromo-2-methoxy-3-nitropyridine, which is expected to be highly predictive for the proposed ethoxy synthesis.[1]

| Starting Material | Reagent | Product | Yield | Purity | Scale (Starting Material) |

| 5-Bromo-2-chloro-3-nitropyridine | Sodium Methoxide | 5-Bromo-2-methoxy-3-nitropyridine | 98% | N/A | 10.0 g / 42.12 mmol |

| 5-Bromo-2-chloro-3-nitropyridine | Sodium Methoxide | 5-Bromo-2-methoxy-3-nitropyridine | 98% | N/A | 86 mmol |

Experimental Protocols

Proposed Large-Scale Synthesis of 5-Bromo-2-ethoxy-3-nitropyridine

This protocol is adapted from the high-yield synthesis of 5-Bromo-2-methoxy-3-nitropyridine.[1]

Materials:

-

5-Bromo-2-chloro-3-nitropyridine

-

Sodium metal

-

Anhydrous Ethanol (200 proof)

-

Deionized Water

-

Ice

Equipment:

-

Large-scale reaction vessel with mechanical stirring, temperature control (cooling and heating), and a dropping funnel.

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Sodium Ethoxide Solution:

-

In a suitable reaction vessel, cool anhydrous ethanol to 0°C using an ice bath.

-

Carefully add sodium metal in portions to the cooled ethanol. The reaction is exothermic and produces hydrogen gas, so ensure proper ventilation and inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium ethoxide in ethanol.

-

-

Nucleophilic Substitution Reaction:

-

In a separate large reaction vessel, suspend 5-Bromo-2-chloro-3-nitropyridine in anhydrous ethanol at 0°C.

-

Slowly add the prepared sodium ethoxide solution to the suspension of 5-Bromo-2-chloro-3-nitropyridine via a dropping funnel over a period of 30-60 minutes, while maintaining the reaction temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 16-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

-

Work-up and Isolation:

-

Upon completion of the reaction, concentrate the reaction mixture to approximately half of its original volume using a rotary evaporator.

-

Pour the concentrated mixture into a large volume of ice water to precipitate the product.

-

Collect the precipitate by filtration through a Buchner funnel.

-

Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum or in a drying oven to obtain 5-Bromo-2-ethoxy-3-nitropyridine as a solid.

-

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 5-Bromo-2-ethoxy-3-nitropyridine.